molecular formula C17H24N4O2S B10954637 1-ethyl-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10954637
M. Wt: 348.5 g/mol
InChI Key: LSDZIKVHSOYVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Pyrrolidine Moiety: The final step involves the nucleophilic substitution reaction where the benzyl group is introduced to the pyrazole-sulfonamide intermediate using pyrrolidine and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.

Chemical Reactions Analysis

1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonamides to amines.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting proteases and kinases.

    Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π stacking interactions. These interactions inhibit the activity of target enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE include:

    1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the pyrrolidine moiety, resulting in different biological activity.

    N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the ethyl and methyl groups, affecting its binding affinity and specificity.

    1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-CARBONAMIDE: Substitutes the sulfonamide group with a carbonamide, altering its chemical reactivity and biological properties.

The uniqueness of 1-ETHYL-3-METHYL-N-[2-(1-PYRROLIDINYL)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H24N4O2S/c1-3-21-13-17(14(2)19-21)24(22,23)18-12-15-8-4-5-9-16(15)20-10-6-7-11-20/h4-5,8-9,13,18H,3,6-7,10-12H2,1-2H3

InChI Key

LSDZIKVHSOYVMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NCC2=CC=CC=C2N3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.